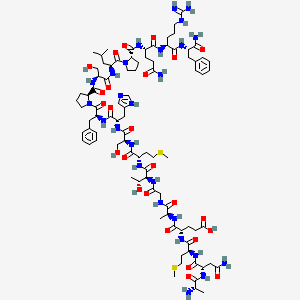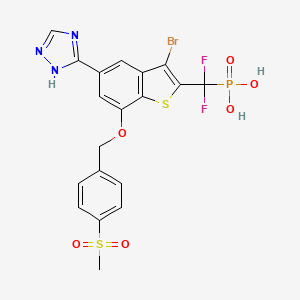
Anticancer agent 144
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anticancer agent 144 is a potent dual inhibitor of protein tyrosine phosphatase non-receptor type 2 (PTPN2) and protein tyrosine phosphatase 1B (PTP1B). It exhibits significant anticancer activity with an inhibitory concentration (IC50) value of less than 2.5 nanomolar for both targets . This compound is primarily used in cancer research due to its ability to inhibit key enzymes involved in cancer cell proliferation and survival .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 144 involves multiple steps, starting with the preparation of substituted benzothiophene derivatives. The key steps include:
Formation of Benzothiophene Core: The benzothiophene core is synthesized through a cyclization reaction involving a substituted phenylacetylene and sulfur.
Functionalization: The benzothiophene core is then functionalized with various substituents to enhance its biological activity. This involves reactions such as halogenation, nitration, and sulfonation.
Coupling Reactions: The functionalized benzothiophene is coupled with other aromatic compounds through palladium-catalyzed cross-coupling reactions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature and Time: Optimizing the temperature and reaction time to maximize yield.
Catalyst Loading: Using an appropriate amount of catalyst to ensure efficient coupling reactions.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Anticancer agent 144 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Common reducing agents include sodium borohydride and hydrogen gas with a palladium catalyst.
Substitution: Halogenation is typically carried out using halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated and nitrated derivatives.
Aplicaciones Científicas De Investigación
Anticancer agent 144 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the inhibition of protein tyrosine phosphatases.
Biology: Investigated for its effects on cellular signaling pathways and cancer cell proliferation.
Medicine: Explored as a potential therapeutic agent for various types of cancer, including breast, lung, and colon cancer.
Mecanismo De Acción
Anticancer agent 144 exerts its effects by inhibiting the activity of protein tyrosine phosphatase non-receptor type 2 and protein tyrosine phosphatase 1B. These enzymes are involved in the regulation of cellular signaling pathways that control cell growth and survival. By inhibiting these enzymes, this compound disrupts these pathways, leading to the suppression of cancer cell proliferation and induction of apoptosis (programmed cell death) .
Comparación Con Compuestos Similares
Similar Compounds
SC144: Another potent inhibitor of protein tyrosine phosphatases with similar anticancer activity.
Pyrimidine Derivatives: These compounds also inhibit protein tyrosine phosphatases and have been explored for their anticancer potential.
Copper(II) Complexes: These metal complexes exhibit anticancer activity through the generation of reactive oxygen species and inhibition of protein tyrosine phosphatases.
Uniqueness
Anticancer agent 144 is unique due to its dual inhibition of both protein tyrosine phosphatase non-receptor type 2 and protein tyrosine phosphatase 1B, which enhances its anticancer efficacy. Additionally, its low inhibitory concentration (IC50) value makes it a highly potent compound for cancer research .
Propiedades
Fórmula molecular |
C19H15BrF2N3O6PS2 |
|---|---|
Peso molecular |
594.3 g/mol |
Nombre IUPAC |
[[3-bromo-7-[(4-methylsulfonylphenyl)methoxy]-5-(1H-1,2,4-triazol-5-yl)-1-benzothiophen-2-yl]-difluoromethyl]phosphonic acid |
InChI |
InChI=1S/C19H15BrF2N3O6PS2/c1-34(29,30)12-4-2-10(3-5-12)8-31-14-7-11(18-23-9-24-25-18)6-13-15(20)17(33-16(13)14)19(21,22)32(26,27)28/h2-7,9H,8H2,1H3,(H,23,24,25)(H2,26,27,28) |
Clave InChI |
AMONNCQJDCJXMV-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=C(C=C1)COC2=CC(=CC3=C2SC(=C3Br)C(F)(F)P(=O)(O)O)C4=NC=NN4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


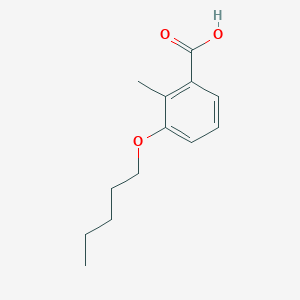

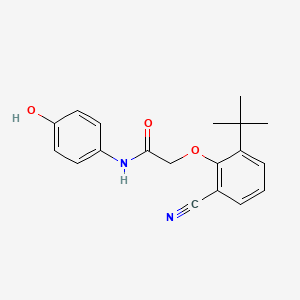

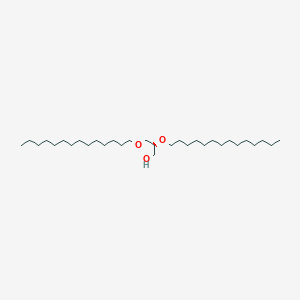
![(1S,4R,5R,9R,10R,12R,13S)-5,9-dimethyl-16-propan-2-yltetracyclo[10.2.2.01,10.04,9]hexadec-15-ene-5,13,14-tricarboxylic acid](/img/structure/B12393138.png)
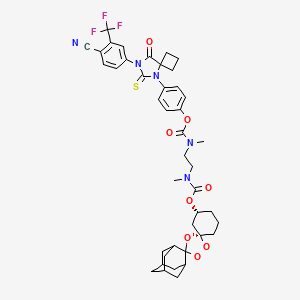
![disodium;[[[(2R,4S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12393145.png)
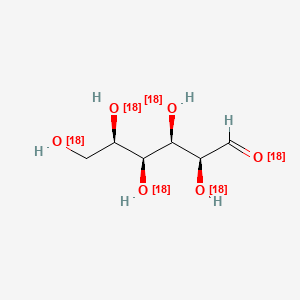
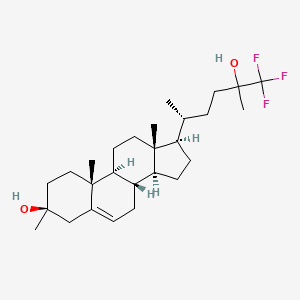
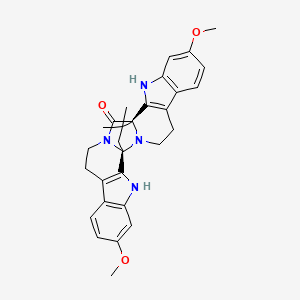
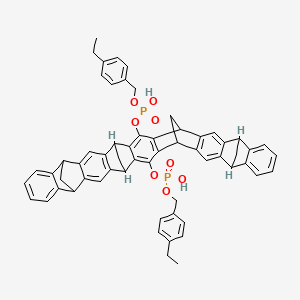
![(4-Phenylpiperidin-1-yl)-[4-(1,2,4-triazol-1-ylsulfonyl)phenyl]methanone](/img/structure/B12393202.png)
